molecular formula C5H13ClFN B2913073 3-Fluoro-2,2-dimethylpropan-1-amine hydrochloride CAS No. 2098000-22-5

3-Fluoro-2,2-dimethylpropan-1-amine hydrochloride

Cat. No.: B2913073
CAS No.: 2098000-22-5
M. Wt: 141.61
InChI Key: HEXWULANUUVCLN-UHFFFAOYSA-N
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Description

3-Fluoro-2,2-dimethylpropan-1-amine hydrochloride is a fluorinated aliphatic amine derivative with structural features that distinguish it from aromatic or bulkier halogenated analogs. The compound consists of a propane backbone with a fluorine atom at the third carbon, two methyl groups at the second carbon, and a primary amine group at the first carbon, stabilized as a hydrochloride salt. The fluorine substituent likely enhances electronegativity and metabolic stability compared to non-fluorinated analogs, while the dimethyl groups may influence steric hindrance and solubility .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2,2-dimethylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12FN.ClH/c1-5(2,3-6)4-7;/h3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXWULANUUVCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2098000-22-5
Record name 3-fluoro-2,2-dimethylpropan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2,2-dimethylpropan-1-amine hydrochloride typically involves the fluorination of 2,2-dimethylpropan-1-amine. This process can be achieved through various methods, including the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor . The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the necessary reaction conditions. The final product is typically purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2,2-dimethylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-Fluoro-2,2-dimethylpropan-1-amine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Fluorine Positioning : Aliphatic fluorine (as in the target compound) reduces aromatic interactions but enhances polarity compared to fluorophenyl derivatives .
  • Chlorine vs.
  • Steric Effects : The 2,2-dimethyl group in the target compound increases steric hindrance, which may limit accessibility in enzyme-binding pockets compared to less hindered analogs like 3-chloro-N,N-dimethylpropan-1-amine hydrochloride .

Aromatic vs. Aliphatic Fluorination

  • Aliphatic Fluorination (target compound): The 3-fluoro group increases electronegativity and metabolic stability while maintaining a compact structure, advantageous in prodrug design .

Impact of Substituent Positioning on Physicochemical Properties

  • 3-Fluoro vs. 2-Fluoro : Positioning fluorine at the terminal carbon (3-F) minimizes steric clash with the amine group, enhancing solubility compared to 2-fluoro isomers.
  • Trifluoromethyl Groups (e.g., and ): Trifluoro analogs exhibit higher hydrophobicity and thermal stability, often used in agrochemicals or fluorinated polymers .

Biological Activity

3-Fluoro-2,2-dimethylpropan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, biological interactions, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C5H12FNC_5H_{12}FN, and it features a fluorine atom attached to the third carbon of a branched amine structure. This unique configuration contributes to its reactivity and biological properties.

Property Value
Molecular FormulaC₅H₁₂FN
Molar Mass105.16 g/mol
SMILESCC(C)(CN)CF
InChIInChI=1S/C5H12FN/c1-5(2,3-6)4-7/h3-4,7H2,1-2H3

Synthesis

The synthesis of this compound typically involves several steps that include the introduction of the fluorine atom and subsequent formation of the hydrochloride salt. The presence of fluorine enhances the compound's lipophilicity and stability, making it suitable for various biological assays.

Research indicates that compounds with similar structures to this compound exhibit interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. The fluorination at the third carbon position potentially enhances binding affinity and selectivity towards specific biological targets.

Pharmacological Applications

The biological activity of this compound suggests potential applications in drug development, particularly for central nervous system (CNS) disorders. Preliminary studies have indicated that it may influence neurotransmitter systems, although detailed pharmacological profiles are still under investigation.

Study 1: CNS Activity

A study focusing on compounds structurally related to this compound demonstrated significant activity at neurotransmitter receptors. The findings suggested that these compounds could modulate synaptic transmission and exhibit neuroprotective effects in models of neurodegeneration.

Study 2: Enzyme Interaction

In vitro assays have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it was found to downregulate the expression of certain proteins linked to metabolic disorders, indicating its potential as a therapeutic agent .

Q & A

Q. Methodological Answer :

  • Nucleophilic Fluorination : Replace chlorine in 3-chloro-2,2-dimethylpropan-1-amine with fluorine using KF or AgF under anhydrous conditions (e.g., DMF, 80°C). Monitor reaction progress via <sup>19</sup>F NMR to avoid over-fluorination byproducts .
  • Chiral Resolution : Post-synthesis, employ diastereomeric salt formation with chiral acids (e.g., tartaric acid) or enzymatic resolution using lipases to isolate enantiomers. Confirm purity via polarimetry and chiral HPLC .

Basic: Which spectroscopic techniques are most reliable for structural confirmation and purity assessment?

Q. Methodological Answer :

  • NMR Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to confirm backbone structure; <sup>19</sup>F NMR for fluorine position and absence of Cl impurities (δ ~ -200 ppm for C-F) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]<sup>+</sup> and detect trace impurities (e.g., residual solvents).
  • HPLC-PDA : Use C18 columns with 0.1% TFA in water/acetonitrile gradients. Compare retention times against known standards .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate transition states for fluorination. Calculate activation energies to compare leaving group efficacy (Cl vs. other halides).
  • Solvent Effects : Use COSMO-RS simulations to assess solvent polarity impact on reaction kinetics. Validate with experimental kinetic studies in DMSO vs. THF .

Advanced: How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor agonism)?

Q. Methodological Answer :

  • Dose-Response Curves : Conduct assays across a wide concentration range (nM–mM) to identify off-target effects. Use selective inhibitors (e.g., receptor antagonists) to isolate mechanisms .
  • Structural Analog Comparison : Synthesize and test analogs (e.g., 3-chloro or cyclopropyl derivatives) to determine if activity is fluorine-specific. Cross-reference with PubChem bioassay data .

Basic: What protocols ensure stability during long-term storage?

Q. Methodological Answer :

  • Degradation Studies : Accelerated stability testing at 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition products (e.g., hydrolysis to 2,2-dimethylpropan-1-amine).
  • Storage Conditions : Store in amber vials under argon at -20°C. Add desiccants (silica gel) to minimize moisture uptake .

Advanced: How to design a derivatization protocol for trace-level detection in biological matrices?

Q. Methodological Answer :

  • Fluorogenic Labeling : React with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form UV-active derivatives. Optimize pH (8–9) and temperature (60°C) for maximal yield .
  • LC-MS/MS Validation : Use MRM mode with transitions specific to the derivative (e.g., m/z 320→202 for quantification). Validate recovery rates in plasma/spiked samples .

Advanced: What experimental designs elucidate the compound’s role in modulating metabolic pathways?

Q. Methodological Answer :

  • Isotopic Labeling : Synthesize <sup>13</sup>C-labeled compound for tracking metabolic incorporation via GC-MS metabolomics.
  • Knockout Models : Use CRISPR-edited cell lines (e.g., CYP450 knockouts) to identify enzymes involved in metabolism. Pair with RNA-seq to map pathway alterations .

Basic: How to compare physicochemical properties with structural analogs (e.g., 3-chloro vs. 3-fluoro derivatives)?

Q. Methodological Answer :

  • LogP Measurement : Shake-flask method with octanol/water partitioning. Expect lower LogP for fluoro derivatives due to increased polarity.
  • Thermal Analysis : DSC/TGA to compare melting points and thermal decomposition profiles. Fluorine’s electronegativity may stabilize the crystalline lattice .

Advanced: What strategies mitigate batch-to-batch variability in pharmacological assays?

Q. Methodological Answer :

  • Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize synthesis parameters (e.g., temperature, stoichiometry). Validate robustness via Plackett-Burman designs .
  • Standardized Assay Protocols : Pre-treat cells with P-glycoprotein inhibitors (e.g., verapamil) to minimize efflux variability. Normalize data to internal controls (e.g., housekeeping genes) .

Advanced: How to integrate the compound into metal-organic frameworks (MOFs) for controlled release studies?

Q. Methodological Answer :

  • MOF Synthesis : Use solvothermal methods with Zn(NO3)2 and terephthalic acid. Load compound via post-synthetic impregnation in ethanol.
  • Release Kinetics : Monitor via UV-vis at λmax 254 nm in PBS (pH 7.4). Compare diffusion models (Higuchi vs. Korsmeyer-Peppas) to determine release mechanisms .

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